Cas no 827-94-1 (2,6-Dibromo-4-nitroaniline)

2,6-Dibromo-4-nitroaniline structure
2,6-Dibromo-4-nitroaniline structure
Produktname:2,6-Dibromo-4-nitroaniline
CAS-Nr.:827-94-1
MF:C6H4Br2N2O2
MW:295.916159629822
MDL:MFCD00007639
CID:40021
PubChem ID:13231

2,6-Dibromo-4-nitroaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Dibromo-4-nitroaniline
    • 2,6-Dibromo-4-nitroaniline Solution
    • (2,6-dibromo-4-nitrophenyl)amine
    • 1-amino-2,
    • 2,4,6-TRIBROMOANILINE
    • 2,5-BIS(TRIFLUOROMETHYL)PHENOL
    • 2,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
    • 2,6-bibromo-4-nitroaniline
    • 2,6-Dibromo-4-nitroa
    • 2,6-dibromo-4-nitro-anilin
    • 2,6-dibromo-4-nitro-aniline
    • 2,6-dibromo-4-nitro-benzenamin
    • 2,6-dibromo-4-nitrobenzenamine
    • 2,6-dibromo-p-nitroaniline
    • 2,6-DIBROOMO-4-NITROANILINE
    • 4-Nitro-2,6-dibromoaniline
    • Benzenamine, 2,6-dibromo-4-nitro-
    • Aniline, 2,6-dibromo-4-nitro-
    • GWI915PON9
    • 2,6-dibromo-4-nitrophenylamine
    • YMZIFDLWYUSZCC-UHFFFAOYSA-N
    • 2,6-DIBROMO-4-NITRO-PHENYLAMINE
    • NSC38765
    • PubChem2330
    • DSSTox_CID_31146
    • DSSTox_GSID_52573
    • Aniline,6-dibromo-4-nitro-
    • KSC448A9P
    • Be
    • 2,6-Dibromo-4-nitrobenzenamine (ACI)
    • Aniline, 2,6-dibromo-4-nitro- (6CI, 7CI, 8CI)
    • NSC 38765
    • 2,6-Dibromo-4-nitroaniline, >=97%
    • NCGC00340450-01
    • 2,6-bis(bromanyl)-4-nitro-aniline
    • AC-11445
    • CAS-827-94-1
    • W-104160
    • A840445
    • Q27279324
    • AM20041215
    • SY016896
    • 3,3,5-TRIMETHYLCYCLOHEXYLACRYLATE
    • 2,6-DIBROMO-4-NITROANILINE [HSDB]
    • AF-407/03087010
    • HSDB 6072
    • FT-0610553
    • D2414
    • YMZIFDLWYUSZCC-UHFFFAOYSA-
    • AB01333345-02
    • 827-94-1
    • AKOS000118877
    • SCHEMBL219209
    • NCGC00357028-01
    • CHEMBL3560559
    • EN300-19547
    • 27-94-1
    • InChI=1/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
    • AC1503
    • NSC-38765
    • Z104474184
    • DTXSID7052573
    • UNII-GWI915PON9
    • NS00004246
    • Benzenamine,6-dibromo-4-nitro-
    • Tox21_303713
    • MFCD00007639
    • DTXCID4031146
    • EINECS 212-577-8
    • STR06005
    • ALBB-026585
    • Benzenamine, 2,6dibromo4nitro
    • STK301825
    • BBL016008
    • Aniline, 2,6dibromo4nitro
    • DB-056658
    • MDL: MFCD00007639
    • Inchi: 1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
    • InChI-Schlüssel: YMZIFDLWYUSZCC-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C=C(Br)C(N)=C(Br)C=1)=O
    • BRN: 2110915

Berechnete Eigenschaften

  • Genaue Masse: 293.86400
  • Monoisotopenmasse: 293.863953
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 173
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 71.8
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 2.2265 (rough estimate)
  • Schmelzpunkt: 206.0 to 209.0 deg-C
  • Siedepunkt: 207°C (rough estimate)
  • Flammpunkt: 175.6℃
  • Brechungsindex: 1.6220 (estimate)
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, acids and acid chlorides, chloroformates.
  • PSA: 71.84000
  • LogP: 3.80640
  • Löslichkeit: Nicht bestimmt

2,6-Dibromo-4-nitroaniline Sicherheitsinformationen

2,6-Dibromo-4-nitroaniline Zolldaten

  • HS-CODE:2921420090
  • Zolldaten:

    China Zollkodex:

    2921420090

    Übersicht:

    2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2,6-Dibromo-4-nitroaniline Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM303703-100g
2,6-Dibromo-4-nitroaniline
827-94-1 95+%
100g
$58 2022-06-10
Key Organics Ltd
STR06005-5MG
2,6-Dibromo-4-nitroaniline
827-94-1 >95%
5mg
£46.00 2023-09-08
Enamine
EN300-19547-0.25g
2,6-dibromo-4-nitroaniline
827-94-1 97%
0.25g
$19.0 2023-09-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853368-25g
2,6-Dibromo-4-nitroaniline
827-94-1 ≥97%
25g
¥86.00 2022-01-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016896-25g
2,6-Dibromo-4-nitroaniline
827-94-1 >97%
25g
¥23.0 2023-09-15
TRC
D424705-2.5g
2,6-Dibromo-4-nitroaniline
827-94-1
2.5g
$ 75.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137058-250g
2,6-Dibromo-4-nitroaniline
827-94-1 ≥97%
250g
¥183.90 2023-09-03
Alichem
A019148474-500g
2,6-Dibromo-4-nitroaniline
827-94-1 97%
500g
$156.56 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16603-250g
2,6-Dibromo-4-nitroaniline, 97+%
827-94-1 97+%
250g
¥1077.00 2023-05-26
Enamine
EN300-19547-0.5g
2,6-dibromo-4-nitroaniline
827-94-1 97%
0.5g
$21.0 2023-09-17

2,6-Dibromo-4-nitroaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Polyacrylonitrile (dioxo(peroxo)molybdenum bonded) ,  Molybdenum oxide peroxide (MoO2(O2)), (T-4)- (polyacrylonitrile-anchored) Solvents: Acetonitrile ,  Water ;  1 h, rt
Referenz
Polymer-anchored peroxo compounds of molybdenum and tungsten as efficient and versatile catalysts for mild oxidative bromination
Boruah, Jeena Jyoti; et al, Polyhedron, 2013, 52, 246-254

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  20 - 25 °C; 1 h, rt
Referenz
Effect of structural factors and solvent nature in bromination of anilines
Bagmanov, B. T., Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium persulfate ,  Silver nitrate ,  Oxygen Solvents: Acetonitrile ;  6 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Palladium diacetate ,  Copper(II) triflate Solvents: 1,2-Dichloroethane ;  3 h, reflux
Referenz
Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination
Sanjeam, Hathaichanok; et al, Synthetic Communications, 2022, 52(9-10), 1279-1289

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Acetic acid ;  45 min, rt → 65 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  65 °C; 135 min, 65 °C
Referenz
A Strategy towards the Multigram Synthesis of Uncommon Hexaarylbenzenes
Lungerich, Dominik; et al, Angewandte Chemie, 2016, 55(18), 5602-5605

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  cooled; 20 - 25 °C; 1 h, rt
Referenz
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Palladium diacetate ,  Copper(II) triflate Solvents: 1,2-Dichloroethane ;  3 h, reflux
Referenz
Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination
Sanjeam, Hathaichanok; et al, Synthetic Communications, 2022, 52(9-10), 1279-1289

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Ethanol ;  rt; rt → 60 °C; 3 h, 60 °C → reflux
Referenz
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents
Shao, Hao ; et al, European Journal of Medicinal Chemistry, 2021, 214,

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Synthesis of azo dyes based on α-naphthol-formaldehyde oligomer and their application on textile fibres
Naik, A. P.; et al, Iranian Polymer Journal, 2001, 10(1), 15-20

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium bromide ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  2 h, 25 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt; 40 - 60 min, rt
Referenz
Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor
Adimurthy, Subbarayappa; et al, Green Chemistry, 2006, 8(10), 916-922

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Referenz
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium bromide ,  Vanadate(3-), dioxotetraperoxy[μ-(2-propenoato-κO:κO′)]di-, sodium (1:3), homopo… (resin bound) Solvents: Acetonitrile ,  Water ;  7 h, rt
Referenz
Synthesis, characterization, reactivity and antibacterial activity of new peroxovanadium(V) complexes anchored to soluble polymers
Kalita, Diganta; et al, Reactive & Functional Polymers, 2008, 68(4), 876-890

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, dichlorobromate(1-) (1:1) (polymer supported) Solvents: Dichloromethane ;  7 h, 20 - 25 °C
Referenz
Polymer-supported ammonium dichlorobromide(I) reagent promoted halogenation of hydroxy and amino substituted aromatic compounds
Khan, Mohammad Asif Eqram; et al, Journal of the Bangladesh Chemical Society, 2009, 22(1), 55-65

2,6-Dibromo-4-nitroaniline Raw materials

2,6-Dibromo-4-nitroaniline Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:827-94-1)2,6-Dibromo-4-nitroaniline
sfd15901
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:827-94-1)2,6-dibromo-4-nitroaniline
25423334
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung